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Ilaprazole sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ilaprazole involves multiple steps, starting from the appropriate pyridine and benzimidazole derivatives. The key steps include:
Formation of the Pyridine Derivative: The pyridine derivative is synthesized through a series of reactions involving methylation and methoxylation.
Formation of the Benzimidazole Derivative: The benzimidazole derivative is prepared through cyclization reactions.
Coupling Reaction: The pyridine and benzimidazole derivatives are coupled using a sulfoxidation reaction to form the final product.
Industrial Production Methods
Industrial production of Ilaprazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ilaprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group in Ilaprazole can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced to form sulfide derivatives.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted pyridine derivatives .
Scientific Research Applications
Pharmacological Mechanism
Ilaprazole sodium works by binding to the proton pump in the stomach lining, thus blocking the final step of acid production. Its potency is demonstrated through various studies:
- The IC50 value for inhibiting gastric acid secretion is approximately 6 μM in rabbit parietal cells .
- In vivo studies indicate that this compound can significantly increase gastric pH and reduce acid secretion in a dose-dependent manner .
Treatment of Gastric Ulcers
This compound has been extensively studied for its efficacy in treating gastric ulcers. A meta-analysis indicated that ilaprazole is highly effective compared to other PPIs, showing a higher healing rate and better safety profile .
Gastroesophageal Reflux Disease (GERD)
A prospective study demonstrated that ilaprazole significantly alleviates symptoms in patients with GERD without esophagitis. Patients treated with 20 mg daily reported substantial symptom relief and improved quality of life over four weeks .
Helicobacter pylori Eradication
Although not primarily used for this purpose, this compound has shown potential in combination therapies aimed at eradicating Helicobacter pylori, which is often associated with peptic ulcers .
Pharmacokinetics and Dosage
This compound exhibits favorable pharmacokinetics with a prolonged half-life compared to traditional PPIs. Clinical trials have established effective doses ranging from 5 mg to 20 mg , with higher doses correlating with increased intragastric pH levels .
Case Studies and Research Findings
Potential Side Effects
While generally well-tolerated, long-term use of this compound may be associated with risks such as cardiovascular events and gastrointestinal infections due to altered gut flora . Ongoing research aims to clarify these risks further.
Mechanism of Action
Ilaprazole exerts its effects by selectively inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in stomach acid levels. The active form of Ilaprazole binds covalently to the cysteine residues on the proton pump, resulting in irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Ilaprazole is structurally and functionally similar to other proton pump inhibitors, such as:
- Omeprazole
- Lansoprazole
- Rabeprazole
- Pantoprazole
- Esomeprazole
Uniqueness
Ilaprazole is unique among proton pump inhibitors due to its longer duration of action and higher potency. It has a slower metabolism, leading to prolonged inhibition of gastric acid secretion. Additionally, Ilaprazole has been shown to have a lower incidence of drug interactions compared to other proton pump inhibitors .
Biological Activity
Ilaprazole sodium is a proton pump inhibitor (PPI) that has gained attention for its efficacy in treating various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical efficacy.
Overview of this compound
This compound is a derivative of ilaprazole, characterized by its ability to inhibit the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for managing conditions associated with excessive stomach acid.
Pharmacodynamics
Ilaprazole exhibits a potent and prolonged acid-suppressing effect. Studies have demonstrated that ilaprazole provides superior acid control compared to traditional PPIs. For instance, a study found that ilaprazole at doses of 5 mg showed comparable gastric pH control to 20 mg omeprazole, while higher doses of ilaprazole offered more effective and sustained acid suppression than equivalent doses of other PPIs .
Table 1: Comparative Pharmacodynamics of Ilaprazole and Other PPIs
Parameter | Ilaprazole (5 mg) | Omeprazole (20 mg) | Rabeprazole (20 mg) |
---|---|---|---|
Gastric pH Control | Comparable | Reference | Inferior |
Acid Suppression Duration | Prolonged | Shorter | Shorter |
Healing Rate for Duodenal Ulcers | High | Moderate | Moderate |
Metabolism and Bioactivity
The metabolism of ilaprazole is primarily mediated by cytochrome P450 enzymes, with several metabolites identified. A recent study identified twelve in vivo metabolites in rat plasma, including six novel metabolites that showed potential H+/K+-ATPase inhibitory activity . The metabolic pathways include oxidative and reductive processes leading to various sulfoxide and sulfone derivatives.
Table 2: Identified Metabolites of Ilaprazole
Metabolite | Type | Potential Activity |
---|---|---|
M1 | Hydroxylated | Inhibitory |
M2 | Hydroxylated | Inhibitory |
M3 | Reductive | Inhibitory |
M7 | Hydroxylated | Inhibitory |
M9 | Oxidative | Inhibitory |
Clinical Efficacy
Ilaprazole has been evaluated in various clinical settings. A meta-analysis indicated that it is highly effective in treating duodenal ulcers compared to other PPIs, with a notable healing rate . Furthermore, a prospective study involving patients with GERD demonstrated significant symptom relief following ilaprazole treatment .
Case Study: Efficacy in GERD Patients
In a single-arm study involving 20 patients with heartburn but no esophagitis, ilaprazole was administered at a dose of 20 mg daily for four weeks. The results showed significant improvements in symptoms as measured by the GerdQ questionnaire and endoscopic findings post-treatment .
Properties
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3,(H,21,22);/q;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXFDLONTXKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4NaO2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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